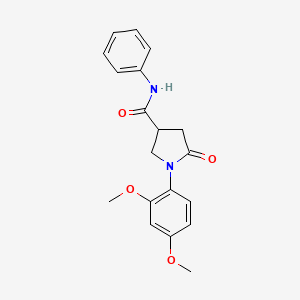
N-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
Overview
Description
N-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. FMP has gained significant attention due to its potential use in scientific research, especially in the field of neuroscience.
Mechanism of Action
N-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide acts by inhibiting the reuptake of serotonin, which leads to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration activates the 5-HT1A receptors, which results in the modulation of neurotransmitter release and neuronal activity. This compound also modulates the activity of the dopaminergic and glutamatergic systems by binding to their respective receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. This compound has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is its selectivity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in neurological disorders. This compound is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. One area of research is the development of novel antidepressant and anxiolytic drugs based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of schizophrenia. Further studies are also needed to determine the long-term effects and potential toxicity of this compound. Additionally, the development of more selective and potent derivatives of this compound may provide new insights into the role of neurotransmitters in neurological disorders.
Conclusion:
In conclusion, this compound is a promising compound for scientific research in the field of neuroscience. Its potential use in the treatment of neurological disorders and its selectivity for serotonin and dopamine receptors make it a valuable tool for studying the role of these neurotransmitters in the brain. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential toxicity of this compound.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a promising candidate for the development of novel antidepressant and anxiolytic drugs. This compound has also been shown to modulate the activity of dopaminergic and glutamatergic systems, which may have implications for the treatment of schizophrenia.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-5-3-4-6-17(15)14-23-9-11-24(12-10-23)20(25)22-18-8-7-16(2)19(21)13-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQPVQYQNGGBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-methyl-1-piperidinecarbothioamide](/img/structure/B4715510.png)
![N-[4-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4715525.png)


![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4715544.png)
![methyl 2-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4715547.png)
![2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4715549.png)
![7-methyl-2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4715563.png)
![3-allyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4715569.png)

![2-[(4-allyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4715576.png)

